4,7-Dimethyl-5-decyne-4,7-diol

Beschreibung

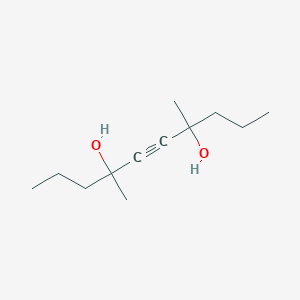

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,7-dimethyldec-5-yne-4,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-5-7-11(3,13)9-10-12(4,14)8-6-2/h13-14H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKFFIBKYQSDRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C#CC(C)(CCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40925349 | |

| Record name | 4,7-Dimethyldec-5-yne-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-87-4 | |

| Record name | 4,7-Dimethyl-5-decyne-4,7-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Surfynol 102 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Dimethyldec-5-yne-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4,7-Dimethyl-5-decyne-4,7-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4,7-Dimethyl-5-decyne-4,7-diol, a valuable acetylenic diol in various research and development applications. This document details the core synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and visualizations to aid in the practical application of these methods.

Introduction

This compound is a symmetrical acetylenic diol with the chemical formula C₁₂H₂₂O₂.[1] Its structure features a central carbon-carbon triple bond flanked by two tertiary alcohol functionalities. This unique arrangement imparts specific physical and chemical properties that make it a useful building block in organic synthesis and a component in various industrial applications, including as a surfactant and dispersing agent. In the pharmaceutical industry, it can serve as an intermediate in the synthesis of more complex molecules.[1] The synthesis of this and similar acetylenic diols is of significant interest for accessing novel chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₂ | [1][2] |

| Molecular Weight | 198.30 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| CAS Number | 126-87-4 | [2][3] |

| IUPAC Name | 4,7-dimethyldec-5-yne-4,7-diol | [2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | [1] |

Synthetic Methodologies

The primary and most established method for the synthesis of this compound is the Favorskii reaction, which involves the base-catalyzed addition of an alkyne to a carbonyl compound. In this case, acetylene reacts with two equivalents of 2-pentanone. An alternative approach involves the use of pre-formed lithium acetylide.

Favorskii Reaction

The Favorskii reaction is a versatile method for the synthesis of acetylenic alcohols and diols. The reaction proceeds via the deprotonation of acetylene by a strong base, typically an alkali metal hydroxide or alkoxide, to form an acetylide anion. This nucleophilic acetylide then attacks the electrophilic carbonyl carbon of 2-pentanone. A second deprotonation and subsequent reaction with another molecule of 2-pentanone yields the desired diol.

A key challenge in the direct synthesis from acetylene and a ketone is the potential for side reactions, such as aldol condensation of the ketone.[4] Careful control of reaction conditions, such as temperature and the rate of acetylene addition, is crucial for maximizing the yield of the desired diol.

Synthesis via Lithium Acetylide

An alternative to the in-situ generation of the acetylide with a base like KOH is the use of a pre-formed lithium acetylide solution. Lithium acetylide can be prepared by bubbling acetylene gas through a solution of n-butyllithium in an ethereal solvent at low temperature. This method offers good control over the stoichiometry and can lead to higher yields, as the highly reactive lithium acetylide readily adds to ketones. The reaction of lithium acetylide with 2-pentanone would proceed in a similar fashion to the Favorskii reaction, with the lithium acetylide acting as the nucleophile.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound.

Adapted Favorskii Synthesis of this compound

This protocol is adapted from the known synthesis of the analogous compound, 2,4,7,9-tetramethyl-5-decyne-4,7-diol.

Materials:

-

2-Pentanone (C₅H₁₀O)

-

Potassium Hydroxide (KOH)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (DEE)

-

Acetylene gas (C₂H₂)

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane or Pentane for recrystallization

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Gas inlet tube

-

Reflux condenser

-

Dropping funnel

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a flame-dried three-necked flask equipped with a mechanical stirrer, gas inlet tube, and a reflux condenser, add finely powdered potassium hydroxide to anhydrous THF or DEE. Cool the suspension to approximately -10 °C to 0 °C using an ice-salt bath.

-

Acetylene Introduction: Purge the system with nitrogen, and then introduce a slow stream of acetylene gas into the stirred suspension. Maintain a slight positive pressure of acetylene.

-

Addition of 2-Pentanone: While continuing the acetylene flow, slowly add a solution of 2-pentanone in the same anhydrous solvent from the dropping funnel over a period of 2-3 hours. Maintain the reaction temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution while cooling the flask in an ice bath.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL). Combine the organic extracts.

-

Washing: Wash the combined organic layers with dilute hydrochloric acid, followed by water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product, a solid, can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate.

Expected Yield: While a specific yield for this reaction is not documented in the provided search results, yields for similar Favorskii reactions with ketones can range from moderate to good, typically in the 40-70% range, depending on the optimization of reaction conditions.

Data Presentation

Spectroscopic Data

| Spectroscopic Technique | Key Data |

| ¹³C NMR | Chemical shifts will be characteristic of the symmetrical structure, showing signals for the quaternary carbons bearing the hydroxyl groups, the acetylenic carbons, and the carbons of the propyl and methyl groups. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch of the alcohol groups) and a weak absorption around 2200-2250 cm⁻¹ (C≡C stretch). The absence of a strong carbonyl peak around 1715 cm⁻¹ indicates the consumption of the starting ketone. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 198.30. Fragmentation patterns will be consistent with the structure, likely showing loss of water and alkyl groups. |

Visualizations

Reaction Mechanism: Favorskii Synthesis

Caption: Favorskii reaction mechanism for the synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis and purification of the target compound.

Conclusion

References

An In-depth Technical Guide to the Physicochemical Properties of 4,7-Dimethyl-5-decyne-4,7-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dimethyl-5-decyne-4,7-diol, with the CAS number 126-87-4, is a symmetrical acetylenic diol.[1] Its unique structure, featuring a central alkyne bond flanked by two tertiary alcohol groups, imparts specific physicochemical properties that make it a valuable building block in organic synthesis and a component in various industrial applications.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a conceptual workflow for its synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in different chemical environments and for its application in research and development.

General and Calculated Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₂ | [1] |

| Molecular Weight | 198.30 g/mol | [1] |

| IUPAC Name | 4,7-dimethyldec-5-yne-4,7-diol | [1] |

| CAS Number | 126-87-4 | [1] |

| Appearance | White crystalline powder | |

| XLogP3-AA | 1.9 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 4 | |

| Topological Polar Surface Area | 40.5 Ų | [1] |

| Complexity | 213 | [1] |

Experimental Properties

| Property | Value | Source |

| Melting Point | 67 - 70 °C | |

| Boiling Point | 125 - 127 °C (at 10 mmHg) | |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol and acetone.[2] |

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of an organic solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp or Thiele Tube)

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup:

-

Mel-Temp Apparatus: The capillary tube is placed in the heating block of the apparatus.

-

Thiele Tube: The capillary tube is attached to a thermometer, and both are immersed in a high-boiling point liquid (e.g., mineral oil) within the Thiele tube.

-

-

Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.

-

Purity Assessment: A narrow melting range (e.g., 0.5-2 °C) is indicative of high purity.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is common.

Methodology: Capillary Method (Siwoloboff Method)

-

Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube).

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is heated in a suitable heating bath (e.g., oil bath).

-

Heating and Observation: The bath is heated until a continuous stream of bubbles emerges from the open end of the capillary tube.

-

Cooling and Measurement: The heat source is removed, and the bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility provides insights into the polarity and intermolecular forces of a compound. The principle of "like dissolves like" is a useful guide.

Methodology: Qualitative Solubility Test

-

Sample and Solvent Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube. A measured volume of the solvent (e.g., 1 mL) is added.

-

Testing in Water: The solubility in deionized water is tested first. The mixture is agitated to observe if the solid dissolves.

-

Testing in Organic Solvents: If insoluble in water, the test is repeated with a series of organic solvents of varying polarity, such as:

-

Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

Dichloromethane (nonpolar)

-

Hexane (nonpolar)

-

-

Observation: The compound is classified as soluble if it forms a homogeneous solution with the solvent at room temperature. Observations on partial solubility are also noted.

Synthesis Workflow

This compound can be synthesized via the Favorskii reaction , which involves the nucleophilic addition of an acetylide to a ketone. In this case, acetylene reacts with two equivalents of a ketone in the presence of a strong base.

Conceptual Synthesis Protocol

The following is a generalized protocol for the synthesis of this compound.

Reactants:

-

Acetylene (gas)

-

Methyl isobutyl ketone (4-methyl-2-pentanone)

-

A strong base (e.g., potassium hydroxide or sodium amide)

-

Anhydrous ether or tetrahydrofuran (THF) as the solvent

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser is dried and flushed with an inert gas (e.g., nitrogen).

-

Base and Solvent: Anhydrous ether or THF and the strong base (e.g., powdered KOH) are added to the flask.

-

Acetylene Introduction: A stream of dry acetylene gas is bubbled through the stirred suspension. This forms the potassium acetylide in situ.

-

Ketone Addition: A solution of methyl isobutyl ketone in the same anhydrous solvent is added dropwise to the reaction mixture while maintaining the acetylene flow. The reaction is typically exothermic and may require cooling to control the temperature.

-

Reaction Monitoring: The reaction is stirred for several hours at a controlled temperature. The progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, it is carefully quenched by the slow addition of water or a saturated ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ether.

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the conceptual workflow for the synthesis of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Conclusion

This compound possesses a distinct set of physicochemical properties stemming from its unique molecular architecture. Understanding these properties through standardized experimental protocols is essential for its effective application in scientific research and industrial processes. The provided conceptual synthesis workflow offers a foundational understanding of its preparation, enabling further exploration and optimization by researchers in the field.

References

An In-depth Technical Guide to 4,7-Dimethyl-5-decyne-4,7-diol (CAS Number 126-87-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,7-Dimethyl-5-decyne-4,7-diol, with CAS number 126-87-4, is a symmetrical tertiary acetylenic glycol. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via the Favorskii reaction, and a summary of its known applications. While its primary utility has been in industrial applications as a surfactant and as a synthetic intermediate, this document also explores its limitedly reported biological activity. Due to a notable absence of in-depth biological studies in publicly available literature, this guide also highlights the significant opportunities for future research into the potential pharmacological effects of this compound.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol and acetone.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₂ | PubChem |

| Molecular Weight | 198.30 g/mol | PubChem |

| Appearance | White to pale yellow solid | Guidechem |

| Melting Point | 67-70 °C | Alfa Aesar |

| Boiling Point | 125-127 °C at 3 mmHg | Alfa Aesar |

| Density | 0.967 g/cm³ | Alfa Aesar |

| Solubility | Sparingly soluble in water; soluble in organic solvents | Guidechem |

| LogP | 1.9 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Topological Polar Surface Area | 40.5 Ų | PubChem |

Synthesis

The primary method for the synthesis of this compound is the Favorskii reaction, which involves the nucleophilic addition of a terminal alkyne to a carbonyl compound under basic conditions.[2][3] In this case, acetylene reacts with two equivalents of 2-pentanone (methyl propyl ketone) in the presence of a strong base.

Conceptual Synthesis Workflow

The synthesis can be conceptually understood as a two-step process occurring in a single pot. First, acetylene is deprotonated by a strong base to form a nucleophilic acetylide. This acetylide then attacks the carbonyl carbon of 2-pentanone. The resulting intermediate is then further deprotonated and reacts with a second molecule of 2-pentanone to yield the final diol product.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of this compound based on the principles of the Favorskii reaction. This protocol is intended for informational purposes and should be adapted and optimized by a qualified chemist.

Materials:

-

Potassium hydroxide (KOH), powdered

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

2-Pentanone (methyl propyl ketone)

-

Acetylene gas, purified

-

Ammonium chloride (NH₄Cl), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser is charged with powdered potassium hydroxide and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

The suspension is cooled in an ice bath, and a stream of purified acetylene gas is passed through the stirred suspension for 1-2 hours to form potassium acetylide.

-

A solution of 2-pentanone in anhydrous diethyl ether is added dropwise to the reaction mixture over a period of 1-2 hours while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours.

-

The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Applications

Industrial Applications

This compound and its derivatives are utilized in various industrial applications, primarily as non-ionic surfactants. Its structural features, with a central hydrophobic triple bond and two hydrophilic hydroxyl groups, allow it to function as a wetting agent and defoamer in formulations such as paints, coatings, and adhesives.

Role in Organic and Pharmaceutical Synthesis

This diol serves as a versatile building block in organic synthesis.[1] The hydroxyl groups can be further functionalized, and the alkyne moiety can participate in various chemical transformations, making it a useful intermediate in the synthesis of more complex molecules, including potential pharmaceutical compounds.[1]

Biological Activity and Potential for Drug Development

The publicly available scientific literature on the biological activity of this compound is exceedingly limited. This presents a significant knowledge gap but also an opportunity for novel research.

Reported Antioxidant Activity

A study investigating the antiplasmodial potential of a plant extract from Raphia hookeri identified this compound as one of the constituents.[4][5] The authors of this study refer to the compound as an antioxidant, citing an external source.[4][5] However, the primary research article that originally demonstrated this antioxidant activity could not be retrieved in the course of this review. Therefore, while there is a suggestion of antioxidant properties, this has not been independently verified or quantified in the accessible literature.

Future Research Directions

The structural features of this compound suggest several avenues for future investigation in a drug discovery context:

-

Antioxidant Potential: A thorough investigation into its antioxidant properties is warranted, including its ability to scavenge free radicals and its effects on cellular oxidative stress pathways.

-

Enzyme Inhibition: The linear, rigid structure of the alkyne core could be explored for its potential to fit into the active sites of various enzymes.

-

Derivatization for Enhanced Activity: The two hydroxyl groups provide handles for chemical modification to create a library of derivatives with potentially enhanced biological activities and improved pharmacokinetic properties.

Data Presentation

Table 2: Spectral Data for this compound

| Data Type | Key Peaks/Signals | Source |

| ¹³C NMR | Available | PubChem |

| FTIR (KBr Wafer) | Available | PubChem |

| ATR-IR | Available | PubChem |

| Mass Spectrometry | Base Peak: m/z 137 | PubChem |

Mandatory Visualizations

Due to the lack of published data on the effects of this compound on any biological signaling pathways or detailed experimental workflows for its biological characterization, no diagrams can be generated at this time.

Conclusion

This compound is a well-characterized chemical with established synthetic routes and industrial applications. However, from the perspective of drug development and life sciences research, it remains a largely unexplored molecule. The single, unverified mention of antioxidant activity suggests a potential for biological effects that has yet to be systematically investigated. This technical guide summarizes the current state of knowledge and, more importantly, highlights the significant opportunities for researchers to explore the pharmacological potential of this and related acetylenic diols. Future studies should focus on confirming its antioxidant activity, exploring its effects on various cell lines, and investigating its potential as a scaffold for the development of new therapeutic agents.

References

- 1. This compound | C12H22O2 | CID 135969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. In Vivo Antiplasmodial Potential of the Leaf, Mesocarp, and Epicarp of the Raphia hookeri Plant in Mice Infected with Plasmodium berghei NK65 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4,7-Dimethyl-5-decyne-4,7-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 4,7-Dimethyl-5-decyne-4,7-diol, a valuable building block in various fields of chemical synthesis. This document is intended to serve as a core resource for researchers and professionals engaged in drug development and other scientific endeavors requiring detailed characterization of this molecule.

Chemical Structure and Properties

This compound is a symmetrical acetylenic diol. Its structure and key properties are summarized below.

| Property | Value |

| IUPAC Name | 4,7-dimethyldec-5-yne-4,7-diol[1] |

| Molecular Formula | C₁₂H₂₂O₂[1] |

| Molecular Weight | 198.30 g/mol [1] |

| CAS Number | 126-87-4[1] |

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound. While direct access to raw spectral data is often subscription-based, this guide provides key information and references to publicly accessible database entries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data

| Data Point | Information | Source |

| Solvent | Chloroform-d | SpectraBase[1] |

| Spectrometer | Varian CFT-20 | SpectraBase[1] |

| Data Availability | Available in SpectraBase | SpectraBase[1] |

¹H NMR Data

Infrared (IR) Spectroscopy

| Technique | Sample Preparation | Instrument | Source |

| FTIR | KBr Wafer | Not specified | SpectraBase[1] |

| ATR-IR | Neat | Bruker Tensor 27 FT-IR | SpectraBase[1] |

Key expected IR absorption bands for this compound would include:

-

O-H stretch: A broad band in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl groups.

-

C-H stretch: Sharp peaks around 2950-2850 cm⁻¹ from the methyl and methylene groups.

-

C≡C stretch: A weak band in the region of 2260-2100 cm⁻¹ for the internal alkyne. This band can sometimes be absent or very weak in symmetrical alkynes.

-

C-O stretch: A band in the region of 1260-1000 cm⁻¹.

Mass Spectrometry (MS)

| Technique | NIST Number | Database |

| GC-MS | 113022 | NIST Mass Spectrometry Data Center[1] |

The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 198. Common fragmentation patterns for similar diols would involve the loss of water (M-18), methyl groups (M-15), and ethyl groups (M-29), as well as cleavage of the carbon-carbon bond adjacent to the hydroxyl groups.

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are not publicly available. However, the following sections describe generalized, standard operating procedures for each of the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution would then be transferred to an NMR tube.

-

¹H NMR: The spectrum would be acquired using a proton NMR spectrometer, typically operating at a frequency of 300 MHz or higher. Data acquisition would involve a set number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: The spectrum would be acquired using a carbon NMR spectrometer. Due to the low natural abundance of ¹³C, a larger number of scans would be required compared to ¹H NMR. Proton decoupling would be employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

-

FTIR (KBr Wafer): A small amount of the solid sample would be finely ground with potassium bromide (KBr). The mixture would then be pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet would be placed in the sample holder of an FTIR spectrometer and the spectrum recorded.

-

ATR-IR (Neat): A small amount of the neat (undiluted) sample would be placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum would then be recorded.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent would be injected into the gas chromatograph. The GC would be equipped with a capillary column suitable for separating organic compounds. The oven temperature would be programmed to ramp up over time to ensure separation of the analyte from any impurities. The eluent from the GC column would be directed into the ion source of the mass spectrometer, where the molecules would be ionized (typically by electron impact) and then separated by their mass-to-charge ratio.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

General Workflow for Spectroscopic Analysis

Caption: Generalized workflow for the spectroscopic characterization of a chemical compound.

References

Technical Guide: Solubility of 4,7-Dimethyl-5-decyne-4,7-diol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dimethyl-5-decyne-4,7-diol, a nonionic gemini surfactant, is a waxy solid utilized in various industrial and research applications, including as a wetting agent, defoamer, and a building block in organic synthesis.[1] Its performance in these roles is critically dependent on its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, presents a general experimental protocol for solubility determination, and visualizes the workflow for this procedure.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2,4,7,9-Tetramethyl-5-decyne-4,7-diol, Surfynol 104 |

| CAS Number | 126-87-4 |

| Molecular Formula | C₁₂H₂₂O₂ |

| Molecular Weight | 198.30 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 67 - 70 °C |

| Boiling Point | 125 - 127 °C |

Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, qualitative solubility information and a quantitative value for water solubility have been reported. The following table summarizes the available data. It is important to note that the ethoxylated derivative of this compound is reported to be soluble in carbon tetrachloride, xylene, and ethylene glycol.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 1.7 g/L (Sparingly Soluble)[2] |

| Ethanol | Not Specified | Soluble[1][3] |

| Acetone | Not Specified | Soluble[1][3] |

| Tripropylene Glycol Diacrylate (TPGDA) | Not Specified | Soluble[3] |

| Butyl Acetate | Not Specified | Soluble[3] |

| Mineral Spirits | Not Specified | Partly Soluble[3] |

| Aliphatic Solvents | Not Specified | Insoluble |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent using the isothermal saturation method.

1. Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest (e.g., ethanol, acetone)

-

Analytical balance

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Calibrated thermometer

-

Syringe filters (chemically compatible with the solvent)

-

Vials with airtight seals

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, GC)

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in the thermostatically controlled shaker or on the magnetic stirrer at a constant, recorded temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. It is crucial to maintain the constant temperature during this step to prevent changes in solubility.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid crystallization. Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask. This step removes any suspended solid particles.

-

Dilution and Analysis: Dilute the filtered, saturated solution to a suitable concentration for the chosen analytical method. Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument.

-

Calculation of Solubility: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration of analyte in diluted sample × Dilution factor × Volume of flask) / (Initial volume of filtered sample × 10)

3. Data Reporting: Record the solubility value along with the specific solvent and the precise temperature at which the measurement was conducted. For robust results, the experiment should be repeated multiple times to ensure reproducibility.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to 4,7-Dimethyl-5-decyne-4,7-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 4,7-Dimethyl-5-decyne-4,7-diol. While primarily recognized as a valuable chemical intermediate in organic synthesis and for its potential use in the pharmaceutical industry, detailed public data on its specific biological activities and mechanisms of action remains limited. This document consolidates available chemical and physical data, presents a detailed experimental protocol for its synthesis based on established methods for analogous compounds, and proposes a general workflow for the biological evaluation of this and other novel chemical entities. All quantitative data is summarized in structured tables, and key experimental and logical workflows are visualized using DOT language diagrams.

Molecular Structure and Properties

This compound is a symmetrical acetylenic diol. Its structure features a ten-carbon backbone with a centrally located triple bond at the 5-position. Two hydroxyl groups and two methyl groups are attached to the C4 and C7 positions. This structure imparts both hydrophilic (hydroxyl groups) and hydrophobic (alkyl chain) characteristics.

The molecular formula for this compound is C₁₂H₂₂O₂.[1] It is described as a white to pale yellow solid or a white crystalline powder.[1] This compound is sparingly soluble in water but shows good solubility in organic solvents like ethanol and acetone.[1] It is stable under normal conditions but is incompatible with strong oxidizing agents.[1] For long-term storage, it is recommended to keep it in a dry, sealed container at 2-8°C.[1]

Physicochemical and Spectroscopic Data

Quantitative properties and computed descriptors for this compound are summarized in the tables below. While spectroscopic data such as NMR, IR, and Mass Spectrometry are reported to be available from commercial sources like Aldrich Chemical Company, specific peak data is not broadly published in the public domain.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₂₂O₂ | [1] |

| Molecular Weight | 198.30 g/mol | [1] |

| CAS Number | 126-87-4 | [1] |

| Appearance | White to pale yellow solid/crystalline powder | [1] |

| IUPAC Name | 4,7-dimethyldec-5-yne-4,7-diol | |

| Canonical SMILES | CCCC(C)(C#CC(C)(CCC)O)O | [1] |

| InChI | InChI=1S/C12H22O2/c1-5-7-11(3,13)9-10-12(4,14)8-6-2/h13-14H,5-8H2,1-4H3 | [1] |

| InChIKey | HCKFFIBKYQSDRD-UHFFFAOYSA-N |[1] |

Table 2: Computed Molecular Descriptors

| Descriptor | Value |

|---|---|

| XLogP3-AA | 1.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 6 |

| Exact Mass | 198.161979940 Da |

| Monoisotopic Mass | 198.161979940 Da |

| Topological Polar Surface Area | 40.5 Ų |

| Heavy Atom Count | 14 |

| Complexity | 213 |

Synthesis of this compound

The proposed synthesis involves the reaction of acetylene with 2-pentanone in the presence of a strong base like potassium hydroxide or sodium hydroxide in an inert solvent.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the known synthesis of 2,4,7,9-tetramethyl-5-decyne-4,7-diol and should be optimized for the specific synthesis of this compound.

Materials:

-

2-Pentanone

-

Acetylene gas

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

n-Heptane (or other inert, high-boiling solvent)

-

Hydrochloric acid (for neutralization)

-

Deionized water

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Nitrogen gas

Equipment:

-

Pressure-rated reaction vessel with a mechanical stirrer, gas inlet, thermocouple, and pressure gauge

-

High-pressure acetylene cylinder with a regulator

-

Addition funnel

-

Neutralization vessel

-

Separatory funnel

-

Distillation apparatus (for purification)

Procedure:

-

Reaction Setup: Charge the reaction vessel with n-heptane and powdered potassium hydroxide under a nitrogen atmosphere.

-

Inerting: Purge the vessel with nitrogen to remove any residual air.

-

Reactant Addition: Slowly introduce 2-pentanone into the stirred slurry of KOH in n-heptane.

-

Acetylene Introduction: Pressurize the vessel with acetylene gas to the desired reaction pressure. The reaction is exothermic and should be carefully monitored and controlled with cooling. Maintain the reaction temperature and pressure for several hours until the uptake of acetylene ceases.

-

Hydrolysis: After the reaction is complete, cautiously add water to the reaction mixture to hydrolyze the potassium salt of the product and dissolve the excess KOH.

-

Neutralization and Extraction: Transfer the mixture to a neutralization vessel. Separate the organic layer. Wash the organic layer with water and then neutralize it with a dilute solution of hydrochloric acid to a pH of 7.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the n-heptane solvent by distillation.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent to yield pure this compound.

Biological Activity and Applications

This compound is primarily utilized as a building block in the pharmaceutical and chemical industries.[1] Its bifunctional nature, with two hydroxyl groups and a reactive alkyne moiety, makes it a versatile precursor for the synthesis of more complex molecules.[1]

Known Applications

-

Pharmaceutical Intermediate: It serves as a starting material for the synthesis of various pharmaceutical compounds.[1]

-

Organic Synthesis: Used as a reagent or building block in the preparation of complex organic molecules.[1]

-

Research and Development: Employed in research to explore new chemical transformations and properties.[1]

Biological Activity Profile

As of the date of this guide, there is no specific, publicly available data detailing the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. The structurally related compound, 2,4,7,9-tetramethyl-5-decyne-4,7-diol, has been shown to have cytotoxic and slight genotoxic potential in fish cell lines. However, it is crucial to note that direct extrapolation of biological activity based on structural similarity can be misleading.

Proposed Workflow for Biological Evaluation

For drug development professionals interested in evaluating the potential of this compound, a general workflow for initial biological screening is proposed below.

Caption: A generalized workflow for the biological evaluation of a novel compound.

Conclusion

This compound is a chemical compound with a well-defined structure and established utility as a synthetic intermediate. This guide has provided a consolidation of its known properties and a detailed, adaptable protocol for its synthesis. A significant gap in the current public knowledge is the lack of data on its biological activity and mechanism of action. The proposed workflow for biological evaluation provides a roadmap for researchers and drug development professionals to explore the potential of this and other novel chemical entities. Further research into the biological effects of this compound is warranted to fully understand its potential applications in pharmacology and medicine.

References

An In-depth Technical Guide on the Physicochemical Properties of 4,7-Dimethyl-5-decyne-4,7-diol

This technical guide provides a comprehensive overview of the melting and boiling points of 4,7-Dimethyl-5-decyne-4,7-diol, targeting researchers, scientists, and professionals in drug development. This document outlines the key physical constants and the experimental methodologies for their determination.

Physicochemical Data

The melting and boiling points of this compound are critical parameters for its application in chemical synthesis and pharmaceutical development.[1] A summary of these properties is presented in the table below for clear reference.

| Property | Value | Conditions |

| Melting Point | 67-70 °C | Not specified |

| Boiling Point | 125-127 °C | at 3 mmHg |

Experimental Protocols

While specific experimental documentation for the determination of these values for this compound is not publicly available, standard laboratory procedures for solid organic compounds are applicable.

2.1. Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[2][3] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C. The capillary method is a standard technique for determining the melting point of organic solids.[4]

Methodology:

-

Sample Preparation: The sample must be completely dry and in a fine, powdered form to ensure efficient and reproducible heat transfer.[2] If necessary, the sample should be crushed using a mortar and pestle.[2]

-

Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The tube is then gently tapped to compact the sample to a height of about 1-2 cm.[5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp apparatus or a Thiele tube, in close proximity to a high-accuracy thermometer.[4]

-

Heating and Observation: The apparatus is heated at a controlled rate. An initial rapid heating can be performed to determine an approximate melting range. Subsequently, a new sample is heated slowly, at a rate of about 2°C per minute, as the temperature approaches the expected melting point.[3]

-

Data Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range represents the melting point of the substance.[5]

2.2. Boiling Point Determination under Reduced Pressure (Vacuum Distillation)

For compounds with high boiling points, distillation at atmospheric pressure can lead to decomposition.[6] Therefore, the boiling point is often determined under reduced pressure.[7] Lowering the pressure above the liquid decreases its boiling point.[8]

Methodology:

-

Apparatus Setup: A vacuum distillation apparatus is assembled. All glassware must be inspected for cracks or defects to prevent implosion under vacuum. A stir bar is added to the distillation flask to ensure smooth boiling. All ground-glass joints must be properly greased to ensure a tight seal.[9]

-

Applying Vacuum: The system is connected to a vacuum source (e.g., a vacuum pump or water aspirator) through a vacuum trap. The pressure within the apparatus is gradually reduced.[9]

-

Heating: Once the desired pressure is achieved and stable, the distillation flask is heated using a heating mantle or an oil bath.[6]

-

Distillation and Measurement: As the liquid is heated, the temperature of the vapor is monitored with a thermometer. The boiling point is the temperature at which the liquid and vapor are in equilibrium, and this is recorded along with the pressure inside the apparatus.[6][9] For accurate determination, a stable distillation rate should be maintained.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing specific signaling pathways in which this compound is involved. Its primary documented applications are as a chemical intermediate in organic and pharmaceutical synthesis.[1] A related compound, 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD), has been studied in the context of human metabolism and excretion, but this does not constitute a cellular signaling pathway.[10]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physicochemical properties of a solid organic compound like this compound.

Caption: Workflow for determining the melting and boiling points of a solid organic compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. thinksrs.com [thinksrs.com]

- 5. byjus.com [byjus.com]

- 6. Purification [chem.rochester.edu]

- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Human metabolism and excretion kinetics of the surfactant 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD) after oral and dermal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Technical Profile of 4,7-Dimethyl-5-decyne-4,7-diol: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic methodologies related to 4,7-Dimethyl-5-decyne-4,7-diol. The information is tailored for researchers, scientists, and drug development professionals interested in utilizing this acetylenic diol as a chemical intermediate and building block in organic synthesis and medicinal chemistry.

Introduction

This compound, a member of the acetylenic diol family, is a versatile chemical compound with potential applications in various fields, including the pharmaceutical industry.[1] Its unique structure, characterized by a central alkyne bond flanked by two tertiary alcohol groups, imparts specific chemical reactivity that can be exploited in the synthesis of more complex molecules. This guide summarizes the currently available technical data for this compound.

Commercial Availability

This compound is commercially available from a number of chemical suppliers. Researchers can procure this compound in various quantities to support laboratory-scale research and development. A list of some suppliers can be found through chemical database searches.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in different solvent systems and for planning chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₂ | [1][2] |

| Molecular Weight | 198.30 g/mol | [1][2] |

| CAS Number | 126-87-4 | [1][2] |

| Appearance | White to pale yellow solid | [1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as ethanol and acetone.[1] | |

| Storage | Sealed in a dry environment at 2-8°C. | [1] |

| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents.[1] |

Applications in Organic Synthesis and Drug Discovery

This compound is primarily utilized as a building block in organic synthesis.[1] The presence of two hydroxyl groups and a reactive alkyne moiety allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. While its direct application in drug development is not extensively documented in publicly available literature, its role as a synthetic intermediate suggests potential for the creation of novel bioactive compounds. The acetylenic bond, in particular, is a structural feature that has been widely exploited in medicinal chemistry.[3]

Due to the lack of specific examples of drug candidates synthesized from this compound, a logical workflow for its potential utilization in a drug discovery program is proposed in the following diagram.

Caption: Conceptual workflow for the utilization of this compound in a drug discovery program.

Experimental Protocols: Synthesis of Acetylenic Diols

General Protocol for the Synthesis of Tertiary Acetylenic Diols via the Favorskii Reaction:

Materials:

-

A suitable ketone (e.g., for this compound, this would be 3-pentanone)

-

Acetylene gas or a protected acetylene equivalent

-

A strong base (e.g., potassium hydroxide, sodium amide, or an organolithium reagent)

-

Anhydrous aprotic solvent (e.g., diethyl ether, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO))

-

Apparatus for inert atmosphere reactions (e.g., Schlenk line or glovebox)

Procedure:

-

Preparation of the Metal Acetylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), the strong base is dissolved or suspended in the anhydrous solvent. Acetylene gas is then bubbled through the mixture, or the protected acetylene is added, to form the metal acetylide in situ.[5]

-

Addition of the Ketone: The ketone is dissolved in the anhydrous solvent and added dropwise to the stirred solution or suspension of the metal acetylide at a controlled temperature (often low temperatures, such as 0°C or below, are used to control the reaction rate and minimize side reactions).

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of an aqueous solution (e.g., water or a saturated ammonium chloride solution). The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic extracts are then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield the pure tertiary acetylenic diol.

The following diagram illustrates the general workflow for the synthesis of this compound using the Favorskii reaction.

Caption: General experimental workflow for the synthesis of this compound.

Signaling Pathways and Mechanism of Action

Currently, there is no publicly available scientific literature that describes a specific signaling pathway or a defined mechanism of action for this compound in a biological context. Its primary known role is that of a chemical intermediate. Further research would be required to investigate any potential biological activity and to elucidate its mechanism of action.

Conclusion

This compound is a commercially available chemical with well-defined physicochemical properties. Its utility as a synthetic building block is established, although specific applications in the synthesis of marketed drugs are not widely reported. The provided general synthetic protocol for acetylenic diols offers a starting point for researchers interested in incorporating this molecule into their synthetic strategies. Future investigations are needed to explore the potential biological activities and mechanisms of action of this compound and its derivatives.

References

An In-depth Technical Guide to the Reaction Mechanisms of 4,7-Dimethyl-5-decyne-4,7-diol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core reaction mechanisms involving 4,7-dimethyl-5-decyne-4,7-diol, a symmetrical tertiary acetylenic diol. The unique structural features of this molecule, namely the internal triple bond flanked by two tertiary alcohol functionalities, give rise to a rich and diverse reactivity profile. This document details key transformations, including synthesis, acid-catalyzed rearrangements, cyclization, reduction, and oxidation reactions. Experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate a deeper understanding and practical application of this versatile chemical building block.[1]

Synthesis of this compound

The primary synthetic route to this compound is through the Favorsky reaction, which involves the nucleophilic addition of an acetylide to a ketone. In this case, acetylene is reacted with two equivalents of methyl propyl ketone (2-pentanone) in the presence of a strong base.

Favorsky Reaction Mechanism

The reaction proceeds through the deprotonation of acetylene to form a highly nucleophilic acetylide anion. This anion then attacks the electrophilic carbonyl carbon of methyl propyl ketone. A subsequent protonation step yields a propargyl alcohol. The remaining terminal proton on the acetylene is then removed by another equivalent of base, and the resulting acetylide attacks a second molecule of methyl propyl ketone to form the final diol product after a final protonation step.

Caption: Generalized Favorsky reaction for diol synthesis.

Experimental Protocol (Adapted from similar acetylenic diol syntheses)

Materials:

-

Methyl propyl ketone (2-pentanone)

-

Potassium hydroxide (KOH)

-

Acetylene gas

-

Anhydrous ether (solvent)

-

Ammonium chloride (for workup)

Procedure:

-

A solution of potassium hydroxide in a suitable solvent like anhydrous ether is prepared in a reaction vessel equipped with a gas inlet and a stirrer.

-

Acetylene gas is bubbled through the stirred solution to form the potassium acetylide.

-

Methyl propyl ketone is added dropwise to the reaction mixture. The temperature is typically maintained at a low level (e.g., 0-10 °C) to control the exothermic reaction.

-

After the addition is complete, the reaction is stirred for several hours at room temperature to ensure complete reaction.

-

The reaction is then quenched by the slow addition of an aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be purified by recrystallization or chromatography.

Acid-Catalyzed Rearrangements

Tertiary propargyl alcohols like this compound are known to undergo characteristic rearrangements in the presence of acid, primarily the Meyer-Schuster and Rupe rearrangements.[2][3][4]

Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of a propargyl alcohol to an α,β-unsaturated carbonyl compound.[2][5][6] For an internal alkyne like this compound, this would lead to the formation of an α,β-unsaturated ketone.[7]

Mechanism: The reaction is initiated by the protonation of one of the hydroxyl groups, followed by the elimination of water to form a propargyl cation. This cation is in resonance with an allene cation. Nucleophilic attack by water on the allene cation and subsequent tautomerization leads to the final α,β-unsaturated ketone.

Caption: Meyer-Schuster rearrangement mechanism.

Rupe Rearrangement

The Rupe rearrangement is a competing acid-catalyzed reaction for tertiary propargyl alcohols that can lead to the formation of α,β-unsaturated ketones.[2][3][4] The key distinction from the Meyer-Schuster rearrangement is the initial formation of an enyne intermediate.

Mechanism: The Rupe rearrangement also begins with the protonation of a hydroxyl group and elimination of water to form a carbocation. However, instead of a 1,3-hydroxyl shift, a proton is eliminated from an adjacent carbon, leading to an enyne intermediate. Subsequent protonation of the triple bond, followed by nucleophilic attack of water and tautomerization, yields the α,β-unsaturated ketone.

Caption: Rupe rearrangement mechanism.

Experimental Protocol for Acid-Catalyzed Rearrangement (General):

Materials:

-

This compound

-

Strong acid catalyst (e.g., sulfuric acid, formic acid)

-

Solvent (e.g., acetic acid, water)

Procedure:

-

This compound is dissolved in a suitable solvent.

-

A catalytic amount of a strong acid is added to the solution.

-

The mixture is heated to a temperature appropriate for the specific acid and solvent system, and the reaction progress is monitored by techniques like TLC or GC.

-

Upon completion, the reaction is cooled and neutralized with a base (e.g., sodium bicarbonate solution).

-

The product is extracted into an organic solvent, washed, dried, and the solvent is evaporated.

-

The resulting α,β-unsaturated ketone can be purified by distillation or chromatography.

Cyclization to Substituted Furans

Acetylenic diols are valuable precursors for the synthesis of substituted furans. This transformation can be achieved under various conditions, often involving acid catalysis or metal-based catalysts.

Acid-Catalyzed Cyclization

In the presence of an acid, this compound can undergo an intramolecular cyclization.

Mechanism: The reaction is initiated by the protonation of one of the hydroxyl groups, which then acts as a leaving group. The other hydroxyl group can then attack the resulting carbocation or the triple bond in a concerted fashion, leading to a cyclic intermediate. Subsequent dehydration results in the formation of the furan ring.

Caption: Acid-catalyzed furan synthesis.

Reduction of the Alkyne Moiety

The triple bond in this compound can be selectively reduced to either a cis-alkene, a trans-alkene, or an alkane depending on the choice of reagents.

Syn-Hydrogenation to a Cis-Alkene (Lindlar's Catalyst)

Partial hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline), results in the syn-addition of hydrogen across the triple bond, yielding the corresponding cis-alkene, (Z)-4,7-dimethyl-5-decene-4,7-diol.[1][2][8]

Anti-Reduction to a Trans-Alkene (Dissolving Metal Reduction)

Reduction with sodium or lithium metal in liquid ammonia results in the anti-addition of hydrogen, producing the trans-alkene, (E)-4,7-dimethyl-5-decene-4,7-diol.[1]

Complete Hydrogenation to an Alkane

Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere will completely reduce the triple bond to an alkane, yielding 4,7-dimethyl-5-decane-4,7-diol.

| Reaction | Reagents | Product | Stereochemistry |

| Syn-Hydrogenation | H₂, Lindlar's Catalyst | (Z)-4,7-dimethyl-5-decene-4,7-diol | Cis |

| Anti-Reduction | Na or Li, liquid NH₃ | (E)-4,7-dimethyl-5-decene-4,7-diol | Trans |

| Complete Hydrogenation | H₂, Pd/C or PtO₂ | 4,7-dimethyl-5-decane-4,7-diol | N/A |

Oxidation of the Alkyne Moiety

The internal triple bond of this compound can be oxidatively cleaved to produce carboxylic acids.

Ozonolysis

Ozonolysis of the alkyne followed by a workup with water will cleave the triple bond and form two carboxylic acids.[5][6][9][10][11] In this case, due to the symmetry of the starting material, the product would be two equivalents of 3-hydroxy-3-methylhexanoic acid.

Mechanism: Ozone adds across the triple bond to form an unstable primary ozonide, which rearranges to a more stable trioxole intermediate. Workup with water cleaves this intermediate to form the two carboxylic acid products.

Permanganate Oxidation

Oxidation with a strong oxidizing agent like potassium permanganate (KMnO₄) under neutral or acidic conditions will also cleave the triple bond to yield two molecules of 3-hydroxy-3-methylhexanoic acid.[12][13]

Quantitative Data Summary

Specific yield and spectroscopic data for reactions of this compound are not widely reported in readily accessible literature. The following table provides expected products and general observations based on the reactivity of analogous acetylenic diols.

| Reaction Type | Reagents | Expected Major Product | Typical Yields (for analogous compounds) | Key Spectroscopic Features of Product |

| Synthesis | ||||

| Favorsky Reaction | Acetylene, Methyl Propyl Ketone, KOH | This compound | Good to Excellent | IR: Broad O-H stretch (~3300 cm⁻¹), weak C≡C stretch (~2200 cm⁻¹). NMR: Characteristic signals for propyl and methyl groups. |

| Rearrangements | ||||

| Meyer-Schuster/Rupe | H₂SO₄ or Formic Acid | α,β-Unsaturated Ketone | Moderate to Good | IR: C=O stretch (~1680 cm⁻¹), C=C stretch (~1620 cm⁻¹). UV-Vis: λmax corresponding to α,β-unsaturation. |

| Cyclization | ||||

| Acid-Catalyzed | H⁺ | 2,5-diethyl-2,5-dimethyl-3-propyl-2,5-dihydrofuran | Variable | NMR: Signals corresponding to the furan ring protons and substituents. |

| Reduction | ||||

| Syn-Hydrogenation | H₂, Lindlar's Catalyst | (Z)-4,7-dimethyl-5-decene-4,7-diol | High | NMR: Alkene protons with coupling constants characteristic of a cis-alkene. |

| Anti-Reduction | Na, NH₃ | (E)-4,7-dimethyl-5-decene-4,7-diol | High | NMR: Alkene protons with coupling constants characteristic of a trans-alkene. |

| Complete Hydrogenation | H₂, Pd/C | 4,7-dimethyl-5-decane-4,7-diol | Quantitative | Absence of alkyne or alkene signals in IR and NMR. |

| Oxidation | ||||

| Ozonolysis | 1. O₃, 2. H₂O | 3-Hydroxy-3-methylhexanoic acid | Good | IR: Broad O-H stretch of carboxylic acid, C=O stretch (~1710 cm⁻¹). |

| Permanganate Oxidation | KMnO₄ | 3-Hydroxy-3-methylhexanoic acid | Moderate to Good | IR: Broad O-H stretch of carboxylic acid, C=O stretch (~1710 cm⁻¹). |

Logical Workflow for Reaction Selection

Caption: Decision workflow for selecting reactions.

References

- 1. Alkyne Reduction by Lindlar's Catalyst or Na/NH3 - Chemistry Steps [chemistrysteps.com]

- 2. orgosolver.com [orgosolver.com]

- 3. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. Ozonolysis of Akynes | OpenOChem Learn [learn.openochem.org]

- 6. 9.8 Ozonolysis of Alkynes - Chad's Prep® [chadsprep.com]

- 7. Meyer-Schuster Rearrangement [drugfuture.com]

- 8. jove.com [jove.com]

- 9. m.youtube.com [m.youtube.com]

- 10. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

4,7-Dimethyl-5-decyne-4,7-diol: A Technical Guide for Researchers

Introduction

4,7-Dimethyl-5-decyne-4,7-diol, a symmetrical acetylenic diol, is a versatile chemical compound with established applications in various industrial processes and potential utility in specialized research fields. This technical guide provides a comprehensive overview of its chemical and physical properties, general synthesis methodologies, and known applications, with a focus on its relevance to researchers, scientists, and drug development professionals. While its direct biological activity and specific roles in signaling pathways are not extensively documented in publicly available literature, its structural features suggest potential as a scaffold or intermediate in the synthesis of more complex molecules.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid.[1] It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol and acetone.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₂ | [1][2] |

| Molecular Weight | 198.30 g/mol | [1][2] |

| CAS Number | 126-87-4 | [1][2] |

| Appearance | White to pale yellow solid | [1] |

| Topological Polar Surface Area | 40.5 Ų | [1][2] |

| Hydrogen Bond Donor Count | 2 | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Rotatable Bond Count | 6 | [1] |

| Synonyms | Surfynol 102, 4,7-dimethyldec-5-yne-4,7-diol | [2][3] |

Synthesis and Manufacturing

The synthesis of this compound, like other acetylenic diols, can be achieved through established organic chemistry reactions. The most common methods involve the reaction of an alkyne with carbonyl compounds.

General Synthesis Workflow

A plausible synthetic route for this compound involves the reaction of acetylene with a suitable ketone, such as 3-pentanone, in the presence of a strong base. This is a variation of the Favorskii reaction. Another approach is the use of Grignard reagents.

Caption: General synthetic pathways for this compound.

Experimental Protocols

Conceptual Protocol for Grignard Synthesis:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of ethyl bromide in anhydrous THF is added dropwise to initiate the formation of ethylmagnesium bromide. Acetylene gas is then bubbled through the solution to form the ethyne dimagnesium bromide (Grignard reagent).

-

Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of 3-pentanone in anhydrous THF is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Potential Research Applications

The primary documented applications of this compound are in industrial settings, where it is utilized as a wetting agent, defoamer, and dispersing agent under the trade name Surfynol 102.[3] In the context of research and development, particularly in the pharmaceutical and life sciences sectors, its applications are less defined but can be inferred from its chemical structure.

Building Block in Organic Synthesis

The presence of two tertiary alcohol functionalities and a central alkyne group makes this compound a potentially valuable building block for the synthesis of more complex molecules.[1] The hydroxyl groups can be functionalized or serve as directing groups in various chemical transformations. The alkyne moiety can participate in a wide range of reactions, including:

-

Click Chemistry: The terminal alkyne can be involved in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles, which are important scaffolds in medicinal chemistry.

-

Sonogashira Coupling: The alkyne can be coupled with aryl or vinyl halides to form more complex carbon skeletons.

-

Reduction: The alkyne can be selectively reduced to either a cis- or trans-alkene, providing stereochemical control in a synthetic route.

-

Cyclization Reactions: The diol and alkyne functionalities can be utilized in intramolecular cyclization reactions to form heterocyclic compounds.

Potential in Drug Discovery

While there is no direct evidence of this compound itself possessing significant biological activity, its structural motifs are present in various bioactive molecules. Acetylenic compounds, for instance, are known to exhibit a range of biological activities, including antimicrobial and antitumor effects. The diol feature can influence solubility and hydrogen bonding interactions with biological targets. Therefore, this molecule could serve as a starting material for the synthesis of novel drug candidates.

Logical Relationship for Potential Drug Discovery Workflow:

Caption: A conceptual workflow for utilizing this compound in drug discovery.

Conclusion

This compound is a commercially available chemical with well-defined physical and chemical properties. While its primary applications are in industrial processes, its unique structure as a symmetrical acetylenic diol presents opportunities for its use as a versatile building block in organic synthesis. For researchers in drug development, this compound could serve as a valuable starting material for the creation of diverse molecular libraries for biological screening. Further research is warranted to explore the synthesis of novel derivatives and to evaluate their potential biological activities and therapeutic applications. The lack of extensive public data on its specific biological roles highlights an area ripe for investigation.

References

Methodological & Application

Application Notes and Protocols: 4,7-Dimethyl-5-decyne-4,7-diol as a Surfactant

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the properties and potential applications of acetylenic diol surfactants, with a focus on 4,7-Dimethyl-5-decyne-4,7-diol and its close, more extensively studied analog, 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD). Acetylenic diols are a unique class of non-ionic, gemini surfactants known for their excellent wetting and low-foaming or defoaming capabilities.[1][2] Their distinct molecular structure, featuring a rigid triple bond and multiple methyl groups, allows for efficient reduction of both static and dynamic surface tension.[1] This makes them valuable excipients in various formulations, including those relevant to the pharmaceutical and drug development industries.

Note on Analogue Data: Specific experimental data for this compound is limited in publicly available literature. Therefore, this document primarily presents data and protocols for the closely related and commercially significant compound, 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD, CAS 126-86-3), as a representative model for this class of surfactants.[3][4]

Physicochemical Properties and Surfactant Characteristics

The unique structure of acetylenic diols like TMDD contributes to their valuable surfactant properties. They are characterized by a hydrophobic core with hydrophilic hydroxyl groups, making them effective at interfaces.[2]

Data Presentation

Table 1: Surfactant Properties of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) and its Ethoxylates

| Property | Value | Compound | Notes |

| Hydrophilic-Lipophilic Balance (HLB) | 4 | 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) | Indicates a lipophilic nature, suitable for use as a wetting agent and defoamer. |

| 4 - 17 | Ethoxylated TMDD (SURFADOL® 400 series) | The HLB value increases with the degree of ethoxylation, leading to increased water solubility and varied applications from wetting agents to emulsifiers. | |

| Surface Tension | 47 dynes/cm | Ethoxylated TMDD (average Mn 670) | Measured in a 0.01 wt. % aqueous solution. Demonstrates significant surface tension reduction. |

Applications in Pharmaceutical Research and Drug Development

The unique properties of acetylenic diols make them promising candidates for various applications in drug formulation and development, particularly for poorly soluble drugs.

-

Wetting Agent for Poorly Soluble APIs: The excellent wetting properties of these surfactants can enhance the dissolution of hydrophobic active pharmaceutical ingredients (APIs) by reducing the interfacial tension between the solid drug particles and the dissolution medium.

-